molecular formula C20H20N2O4S2 B14143623 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)naphthalene-2-sulfonamide CAS No. 1171639-64-7

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)naphthalene-2-sulfonamide

Cat. No.: B14143623
CAS No.: 1171639-64-7
M. Wt: 416.5 g/mol
InChI Key: LVPMRAKAHFPHPG-UHFFFAOYSA-N
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Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)naphthalene-2-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a sulfonamide and an isothiazolidine dioxide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)naphthalene-2-sulfonamide typically involves multi-step organic reactions. The starting materials often include a naphthalene sulfonamide derivative and a substituted isothiazolidine. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)naphthalene-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The isothiazolidine dioxide moiety may also play a role in the compound’s biological effects by interacting with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)naphthalene-2-sulfonamide
  • N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)naphthalene-2-sulfonamide

Uniqueness

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)naphthalene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

1171639-64-7

Molecular Formula

C20H20N2O4S2

Molecular Weight

416.5 g/mol

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]naphthalene-2-sulfonamide

InChI

InChI=1S/C20H20N2O4S2/c1-15-7-9-18(22-11-4-12-27(22,23)24)14-20(15)21-28(25,26)19-10-8-16-5-2-3-6-17(16)13-19/h2-3,5-10,13-14,21H,4,11-12H2,1H3

InChI Key

LVPMRAKAHFPHPG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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